molecular formula C4H7ClN4 B2982962 5-(2-Chloroethyl)-1-methyltetrazole CAS No. 15284-37-4

5-(2-Chloroethyl)-1-methyltetrazole

Cat. No. B2982962
CAS RN: 15284-37-4
M. Wt: 146.58
InChI Key: GHSYPYXDDWJATG-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in industry or research .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying its spectroscopic properties .

Scientific Research Applications

Energetic Materials Synthesis

5-(2-Chloroethyl)-1-methyltetrazole is utilized in the synthesis of energetic materials, showcasing its significance in the development of secondary explosives with low sensitivities. This application is highlighted by the creation of N-rich salts of 2-methyl-5-nitraminotetrazole, formed by nitration of 2-methyl-5-aminotetrazole. These salts, including guanidinium, 1-aminoguanidinium, and others, were prepared and characterized for their potential as secondary explosives. Their thermal stability, detonation parameters, and sensitivity to impact and friction were meticulously evaluated, demonstrating the compound's crucial role in advancing materials with high energetic performance and reduced sensitivity risks (Fendt et al., 2011).

Polymer Science and Proton Conductivity

The chemical versatility of 5-(2-Chloroethyl)-1-methyltetrazole extends into polymer science, particularly in the synthesis of poly(5-vinyltetrazole) (PVT) for applications in proton conductivity. By synthesizing PVT through free radical polymerization, researchers have explored its use in fuel cells and solid electrochromic devices. The proton conductivity of PVT, especially in anhydrous conditions and at elevated temperatures, alongside its thermal stability, makes it a promising material for intermediate temperature fuel cells and potentially for electrochromic devices. This research underscores the compound's importance in the development of new materials for energy conversion and storage technologies (Pu et al., 2008).

Corrosion Inhibition

In addition to its applications in energetic materials and polymer science, 5-(2-Chloroethyl)-1-methyltetrazole has been implicated in studies related to corrosion inhibition. Although not directly related to 5-(2-Chloroethyl)-1-methyltetrazole, research on tetrazole derivatives has demonstrated significant potential in corrosion inhibition for various metals in acidic media. These studies suggest a wider applicability of tetrazole-based compounds, including 5-(2-Chloroethyl)-1-methyltetrazole derivatives, in protecting metals from corrosion, thereby extending their life and reliability in industrial applications. The efficiency of these inhibitors is often attributed to their ability to form protective layers on metal surfaces, highlighting the potential for 5-(2-Chloroethyl)-1-methyltetrazole derivatives to contribute to corrosion resistance strategies (Chetouani et al., 2005).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound .

properties

IUPAC Name

5-(2-chloroethyl)-1-methyltetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN4/c1-9-4(2-3-5)6-7-8-9/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSYPYXDDWJATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chloroethyl)-1-methyl-1H-tetrazole

CAS RN

15284-37-4
Record name 5-(2-chloroethyl)-1-methyl-1H-tetrazole
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